molecular formula C19H24N2O6S B305117 N-(2-METHOXY-5-METHYLPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

N-(2-METHOXY-5-METHYLPHENYL)-2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B305117
M. Wt: 408.5 g/mol
InChI Key: RBMVCUYBIAXINT-UHFFFAOYSA-N
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Description

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple methoxy and sulfonyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to begin with the sulfonylation of 2,5-dimethoxyaniline, followed by the introduction of the acetamide group through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes, utilizing automated reactors and precise control of reaction parameters. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonyl group can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions, providing insights into cellular processes.

    Medicine: Its potential therapeutic properties make it a candidate for drug development, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity or altering protein function. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(3-methoxyphenyl)acetamide
  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(4-methoxyphenyl)acetamide
  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific arrangement of methoxy and sulfonyl groups, which can influence its reactivity and biological activity. The presence of the 2-methoxy-5-methylphenyl group may confer unique binding properties and enhance its potential as a therapeutic agent.

This detailed article provides a comprehensive overview of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-(2-methoxy-5-methylphenyl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C19H24N2O6S/c1-13-6-8-16(26-4)15(10-13)20-19(22)12-21(2)28(23,24)18-11-14(25-3)7-9-17(18)27-5/h6-11H,12H2,1-5H3,(H,20,22)

InChI Key

RBMVCUYBIAXINT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

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